molecular formula C5H5NO2 B128548 N-Methylmaleimide CAS No. 930-88-1

N-Methylmaleimide

Cat. No. B128548
CAS RN: 930-88-1
M. Wt: 111.1 g/mol
InChI Key: SEEYREPSKCQBBF-UHFFFAOYSA-N
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Description

N-Methylmaleimide (NMM) is a compound that has been utilized in various chemical reactions and has shown significance in the modification of proteins and peptides. It is known to react with thiol groups of cysteinyl residues, which is a common application in the study of proteins . NMM derivatives have been synthesized and evaluated for their inhibitory activity against tumor cell lines, indicating their potential in medicinal chemistry . Additionally, NMM has been used in free radical grafting to hydrocarbons and polyethylene, demonstrating its versatility in polymer chemistry .

Synthesis Analysis

The synthesis of NMM and its derivatives involves several chemical reactions. For instance, N-cyclohexylmaleimide, a derivative of NMM, was synthesized through dehydration and ring closure of N-cyclohexylmaleamic acid in the presence of a catalyst . Another derivative, 2-Bromo-3-(1H-indol-3-yl)-N-methylmaleimide, was synthesized from succimide through a series of reactions including bromination, methylation, and the reaction with indolyl magnesium bromide . These synthetic routes highlight the chemical flexibility and the potential for creating a variety of NMM-based compounds.

Molecular Structure Analysis

The molecular structure of NMM derivatives has been investigated using various spectroscopic techniques. For example, the structure of 2,3-dibromo-N-methylmaleimide was studied using FT-IR, FT-Raman, and NMR spectroscopy, combined with theoretical calculations to confirm the experimental data . The structural analysis is crucial for understanding the reactivity and properties of NMM derivatives.

Chemical Reactions Analysis

NMM and its derivatives participate in a range of chemical reactions. The reactivity of NMM with peptides and amino acids has been studied, revealing that it can react with groups other than thiol, such as the amino group of peptides and the imidazole group of histidine . NMM derivatives have also been shown to act as dienophiles in Diels-Alder reactions, with N-methylthionomaleimide exhibiting regioselectivity with certain dienes . These reactions are important for the functionalization and modification of NMM for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of NMM are influenced by its molecular structure and the nature of its derivatives. The reactivity of NMM with sulfhydryl groups under controlled conditions has been exploited to study protein binding sites, as demonstrated by its inhibition of the binding of [3H]threo-(±)-methylphenidate to stimulant recognition sites . The grafting of NMM to hydrocarbons and polyethylene indicates its potential in modifying the physical properties of polymers . Understanding these properties is essential for the practical application of NMM in different fields of chemistry and biology.

Scientific Research Applications

Grafting to Hydrocarbons and Polyethylene

N-Methylmaleimide has been used in the grafting to hydrocarbons like eicosane, squalane, and polyethylene. This process involves the use of a peroxide initiator and results in grafts consisting of single N-methylsuccinimide units. This reaction is significant as it provides insights into the modification of polyethylene and other hydrocarbons for various industrial applications (Lee & Russell, 1989).

Spectroscopic Analysis

N-Methylmaleimide has been a subject of spectroscopic study, especially in understanding the vibrational spectra and molecular structure. In one study, FT-IR, FT-Raman, and NMR spectra of 2,3-dibromo-N-methylmaleimide were analyzed, providing detailed insights into the structural and spectroscopic properties of the molecule, which is crucial for its applications in material science (Karabacak, Çoruh, & Kurt, 2008).

Polymerization and Material Properties

N-Methylmaleimide plays a vital role in the field of polymer science. It has been used in the linear polymerization of difunctional monomers, showing properties relevant for creating novel macromolecular materials with features like thermoreversibility and recyclability (Gandini, Coelho, & Silvestre, 2008). Furthermore, the alternating copolymerization of N-methylmaleimide with various olefins has been investigated to develop thermally stable and transparent polymers (Omayu & Matsumoto, 2008).

Applications in Battery Technology

N-Methylmaleimide has found applications in battery technology as well. A study demonstrated its use as a thermally polymerizable monomer for safety electrolyte additives in lithium-ion batteries. This additive can effectively block ion transport between electrodes at elevated temperatures, thus providing thermal shutdown protection (Xia et al., 2012).

Reaction Mechanisms

Understanding the reaction mechanisms involving N-Methylmaleimide is crucial for its application in various fields. One study explored the mechanisms of alkyl and aryl thiol addition to N-methylmaleimide in water, revealing insights into the nature of rate-limiting transition states and shaping pathways for bioconjugation chemistry (Raycroft et al., 2018).

Thermal Properties of Copolymers

The thermal properties of copolymers involving N-Methylmaleimide have also been a subject of research. The synthesis of transparent polymeric materials using an alternating copolymer of N-methylmaleimide and isobutene exemplifies this, highlighting the material's high thermal stability and optical properties (Doi et al., 1996).

Safety And Hazards

N-Methylmaleimide is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

N-Methylmaleimide has been used in the synthesis of biologically active pyrrolo[2,1-a]isoquinolines . It has also been used as a co-monomer in atom transfer radical polymerization of styrene to obtain styrene copolymers with programmed microstructure . The evolution of bisindolyl maleimides and indolyl maleimide derivatives and their unique biological activities have stimulated great interest in medicinal chemistry programs .

properties

IUPAC Name

1-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEYREPSKCQBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239240
Record name Maleimide, N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylmaleimide

CAS RN

930-88-1
Record name N-Methylmaleimide
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Record name N-Methylmaleimide
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Record name N-Methylmaleimide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57594
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Record name Maleimide, N-methyl-
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Record name N-methylmaleimide
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Record name N-METHYLMALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,120
Citations
MV Roux, P Jiménez, MÁ Martín-Luengo… - The Journal of …, 1997 - ACS Publications
… maleic anhydride and N-methylmaleimide as competing dienophiles… of hydrogenation of N-methylmaleimide is precisely the … destabilization of N-methylmaleimide and maleic anhydride. …
Number of citations: 54 pubs.acs.org
SF Parker - Spectrochimica Acta Part A: Molecular and …, 1995 - Elsevier
… compound, N-methylmaleimide, has been characterised by FT Raman, infrared and inelastic neutron scattering (INS) spectroscopies. All 33 modes of N-methylmaleimide have been …
Number of citations: 23 www.sciencedirect.com
D Tobia, R Harrison, B Phillips, TL White… - The Journal of …, 1993 - ACS Publications
… characterize thefuran/ N-methylmaleimide system were measured … N-Methylmaleimide is used as a diene scavenger to obtain … N-Methylmaleimide (NMM) is a preferred dienophile in our …
Number of citations: 37 pubs.acs.org
MC Carreño, MB Cid, F Colobert, JL Garcia… - Tetrahedron …, 1994 - Elsevier
(R)-(1E,3E)-2-Cyclohexenyl-1-vinyl-p-tolylsulfoxide 1a and (R)-(1E,3E)-N-methyl-3-[2-(p-tolylsulfinyl) vinyl]-1H-in 1b reacted with N-methylmaleimide to give Diels-Alder adducts whose …
Number of citations: 29 www.sciencedirect.com
MAR Raycroft, KE Racine, CN Rowley… - The Journal of Organic …, 2018 - ACS Publications
A mechanistic study was undertaken to elucidate the reaction pathways for thiol addition to N-methylmaleimide in water. We used linear free energy relationships, solvent kinetic isotope …
Number of citations: 19 pubs.acs.org
TC Sandreczki, IM Brown - Macromolecules, 1990 - ACS Publications
Characterization of the free-radical homopolymerization of N-methylmaleimide … Grayson for mass spectrometric examination of the photopolymerized N-methylmaleimide, D. Pace and J. …
Number of citations: 11 pubs.acs.org
N Lee, KE Russell - European polymer journal, 1989 - Elsevier
… order with respect to N-methylmaleimide and of order 0.53 … N-methylmaleimide since this gives rise to a strong resonance at approx. 2.85 ppm in the grafted product. N-methylmaleimide …
Number of citations: 14 www.sciencedirect.com
A Laitinen, Y Takebayashi, I Kylänlahti… - Green …, 2004 - pubs.rsc.org
… Ene reaction of allylbenzene and N-methylmaleimide was studied in water and ethanol … this reaction, because it rapidly hydrolyzed N-methylmaleimide. Subcritical ethanol was found to …
Number of citations: 14 pubs.rsc.org
A Erceg, R Vukovic, G Bogdanic, D Fles - 2000 - Taylor & Francis
The free-radical-initiated copolymerization of 2,6-dichloro-styrene (2,6-DClSt), with maleimide (MI), N-methylmaleimide (NMeMI) and N-phenylmaleimide (NPhMI) was carried out in …
Number of citations: 13 www.tandfonline.com
A Omayu, A Matsumoto - Macromolecular Chemistry and …, 2008 - Wiley Online Library
… In the present study, we carried out the radical copolymerization of N-methylmaleimide (MMI) with acyclic and cyclic olefins containing various alkyl substituents, as shown in Scheme 1. …
Number of citations: 28 onlinelibrary.wiley.com

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